2-hydrazinyl-N-phenylpyridine-3-sulfonamide
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Overview
Description
Mechanism of Action
Mode of Action
Based on its structural similarity to sulfanilamide, a known sulfonamide antibiotic , it may act as a competitive inhibitor of bacterial dihydropteroate synthase, preventing the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
Without specific information on 2-Hydrazinyl-N-phenylpyridine-3-sulfonamide, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If it acts similarly to sulfanilamide, it could affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
If it behaves like sulfanilamide, it could lead to the inhibition of bacterial growth by disrupting folic acid synthesis .
Preparation Methods
The synthesis of 2-hydrazinyl-N-phenylpyridine-3-sulfonamide typically involves the reaction of hydrazine derivatives with pyridine sulfonamide precursors under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure the purity and consistency of the compound .
Chemical Reactions Analysis
2-Hydrazinyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-N-phenylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Hydrazinyl-N-phenylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-hydrazinyl-N-phenylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c12-14-11-10(7-4-8-13-11)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJQCHDAYLWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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